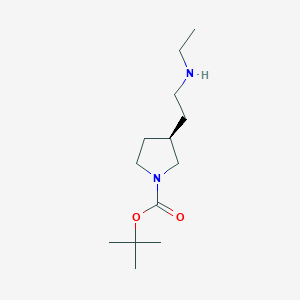![molecular formula C12H24N2S B13971388 (2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13971388.png)
(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2-Aminoethyl)-2-azaspiro[45]decan-8-yl)methanethiol is a complex organic compound characterized by a spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol can be achieved through a multi-step process involving the formation of the spirocyclic core followed by functional group modifications. One common approach involves the use of a palladium-catalyzed aminocarbonylation reaction, which has been shown to be effective in synthesizing similar spirocyclic compounds . The reaction conditions typically involve the use of a palladium-phosphine precatalyst, amine nucleophiles, and appropriate solvents under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol can undergo various chemical reactions, including:
Oxidation: The methanethiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanethiol group can yield sulfoxides or sulfones, while reduction of the aminoethyl group can produce primary amines.
Aplicaciones Científicas De Investigación
(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: It may have potential therapeutic applications due to its ability to modulate biological pathways and interact with specific molecular targets.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic core and have been studied for their potential as kinase inhibitors.
1,3,8-Triazaspiro[4.5]decan-8-yl derivatives: These compounds have been explored for their use as selective inhibitors of phospholipase D2, highlighting their potential in cancer therapy.
Uniqueness
(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol is unique due to its combination of an aminoethyl group and a methanethiol group, which provides it with distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H24N2S |
|---|---|
Peso molecular |
228.40 g/mol |
Nombre IUPAC |
[2-(2-aminoethyl)-2-azaspiro[4.5]decan-8-yl]methanethiol |
InChI |
InChI=1S/C12H24N2S/c13-6-8-14-7-5-12(10-14)3-1-11(9-15)2-4-12/h11,15H,1-10,13H2 |
Clave InChI |
SIPSAECSOLZOSY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1CS)CCN(C2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



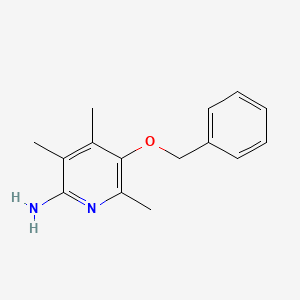
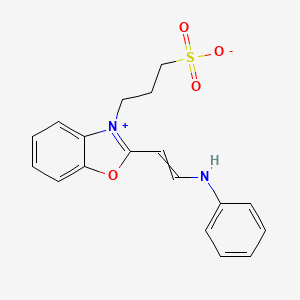


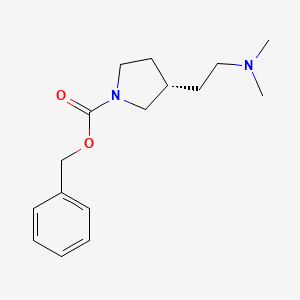
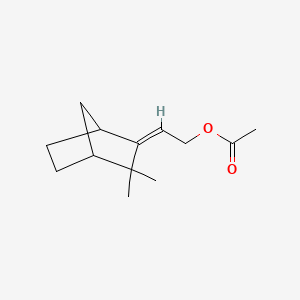
![2-(3-Isopropenyl-phenyl)-[1,3]dioxolane](/img/structure/B13971359.png)

![2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol](/img/structure/B13971365.png)
![2-Chloro-7-cyclopentyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B13971382.png)
![2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine](/img/structure/B13971399.png)

